2,5-Dimethyl-pyridineformamide
Description
2,5-Dimethyl-pyridineformamide is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by a pyridine ring that is partially saturated, with two methyl groups at the 2 and 5 positions and a carboxamide group at the 2 position. Dihydropyridines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
2,5-dimethyl-1H-pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-8(2,7(9)11)10-5-6/h3-5,10H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKCGJGAPGIECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(C=C1)(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703098 | |
| Record name | 2,5-Dimethyl-1,2-dihydropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-59-2 | |
| Record name | 2,5-Dimethyl-1,2-dihydropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-pyridineformamide typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For this specific compound, the reaction involves:
Aldehyde: Acetaldehyde
β-Ketoester: Methyl acetoacetate
Ammonia: Ammonium acetate
The reaction is carried out under reflux conditions in ethanol, leading to the formation of the dihydropyridine ring. The carboxamide group is introduced through subsequent reactions involving the appropriate amide-forming reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-pyridineformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and carboxamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Piperidine derivatives.
Substitution: Halogenated or aminated dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
2,5-Dimethyl-pyridineformamide and its derivatives have been studied for their potential anticancer properties. Thiosemicarbazones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that thiosemicarbazones can inhibit ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis, thereby exhibiting antitumor activity in vitro and in vivo against human cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer) .
Pharmacological Properties
The pharmacological profile of this compound includes antifungal, antibacterial, and antiviral activities. Studies have demonstrated that thiosemicarbazones can act as effective agents against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The structural features of these compounds contribute to their ability to interact with biological targets effectively.
Coordination Chemistry Applications
Metal Complex Formation
this compound can form coordination complexes with various metal ions. These complexes are critical in bioinorganic chemistry and can enhance the biological activity of the ligands. For example, the coordination of this compound with metals like copper and antimony has been shown to improve its antimicrobial properties and cytotoxicity against cancer cells . The synthesized metal complexes exhibit distinct structural characteristics that influence their reactivity and interaction with biological systems.
Data Table: Biological Activities of this compound Derivatives
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thiosemicarbazone derivatives including this compound, researchers observed a marked reduction in cell viability across multiple cancer cell lines. The compounds were shown to induce apoptosis through the inhibition of RR activity, highlighting their potential as chemotherapeutic agents .
Case Study 2: Coordination Complexes
Research on the coordination complexes formed by this compound revealed enhanced biological activities compared to the free ligand. For instance, copper(II) complexes demonstrated improved cytotoxicity against leukemia cells due to increased cellular uptake and targeted action mechanisms .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-pyridineformamide involves its interaction with specific molecular targets. In medicinal applications, dihydropyridines are known to act as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the binding site of the calcium channel, blocking the passage of calcium ions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used to treat hypertension and angina.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
2,5-Dimethyl-pyridineformamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines. Its carboxamide group can participate in hydrogen bonding, potentially enhancing its binding affinity to molecular targets.
Biological Activity
2,5-Dimethyl-pyridineformamide (C8H10N2O) is a derivative of pyridine that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.0714 g/mol
- CAS Number : 191219-80-4
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various compounds for their ability to inhibit bacterial growth, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 14 | 75 |
| Pseudomonas aeruginosa | 10 | 150 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. A series of in vitro studies were conducted on various cancer cell lines to assess the compound's cytotoxic effects.
Case Study: Cytotoxicity Assay
In a study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound was tested for its ability to inhibit cell proliferation. The results indicated:
- MCF-7 Cell Line :
- IC50: 30 µM
- A549 Cell Line :
- IC50: 45 µM
The compound exhibited dose-dependent cytotoxicity, suggesting that it may act through mechanisms involving apoptosis or cell cycle arrest .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
Phosphodiesterase Inhibition
The compound has been shown to inhibit phosphodiesterase (PDE) activity with an IC50 value of approximately 20 µM. This inhibition can lead to increased levels of cyclic nucleotides within cells, which are crucial for various physiological processes including inflammation and cellular proliferation .
Q & A
Q. What are the optimal synthetic routes for 2,5-Dimethyl-pyridineformamide, and how can reaction yields be maximized?
A two-step approach is recommended:
- Step 1: Start with a halogenated pyridine precursor (e.g., 2,5-dibromopyridine). Substitute methyl groups via Kumada coupling or nucleophilic substitution using methyl Grignard reagents .
- Step 2: Introduce the formamide group via formylation. Use DMF (dimethylformamide) as both solvent and formyl donor under acidic conditions (e.g., POCl₃) at 0–5°C to minimize side reactions .
- Yield Optimization: Monitor reaction progress with TLC or LC-MS. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Typical yields range from 34% to 47% for analogous pyridine derivatives .
Table 1: Comparison of Formylation Methods
| Method | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| DMF/POCl₃ | 0–5°C | None | 45–55 | |
| Vilsmeier-Haack Reaction | 80°C | PCl₅ | 30–40 |
Q. How can the purity of this compound be validated, and what spectroscopic techniques are critical?
- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with standards .
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Confirm methyl group integration (δ 2.1–2.5 ppm for CH₃) and formamide carbonyl resonance (δ ~165–170 ppm) .
- IR Spectroscopy: Look for formamide N-H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ (calculated m/z: ~165.2 g/mol) and fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
This compound serves as:
- Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors or nucleic acid-binding agents due to its planar aromatic structure .
- Fluorinated Analog Precursor: The formamide group can be hydrolyzed to amines for further functionalization (e.g., introducing fluorine via Balz-Schiemann reaction) .
Advanced Research Questions
Q. How can researchers address contradictory spectral data when characterizing reaction intermediates?
- Case Example: Discrepancies in ¹³C NMR carbonyl signals may arise from solvent polarity or tautomerism.
- Resolution Strategy:
Q. What experimental design considerations are critical for selective functionalization of the pyridine ring?
- Site Selectivity: The methyl groups at positions 2 and 5 influence reactivity. Use steric/electronic maps (DFT calculations) to predict regioselectivity .
- Functionalization Protocol:
Q. How can researchers mitigate side reactions during formamide group installation?
- Common Side Products: Over-formylation (yielding bis-formamide derivatives) or hydrolysis to carboxylic acids.
- Mitigation Strategies:
- Use stoichiometric control (1.1 eq formylating agent).
- Add molecular sieves to absorb water and suppress hydrolysis .
- Monitor pH (<2) to stabilize the formamide group .
Q. What computational tools are recommended for modeling interactions between this compound and biological targets?
- Docking Software: AutoDock Vina or Schrödinger Suite for predicting binding affinities to enzymes (e.g., methionine aminopeptidase) .
- MD Simulations: GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- Electrostatic Potential Maps: Generated with Gaussian 16 to visualize nucleophilic/electrophilic sites on the pyridine ring .
Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | ~165.2 g/mol | |
| LogP (Predicted) | 1.8 ± 0.3 | |
| pKa (Formamide NH) | ~1.5–2.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
